2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione is a heterocyclic compound that features a fused thiazole and quinazoline ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with isothiocyanates in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic attack and subsequent cyclization to form the desired thiazoloquinazoline structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiazoloquinazolines depending on the reagents used.
Scientific Research Applications
2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential anticancer, antiviral, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar thiazole ring fused to a pyrimidine ring and exhibit similar biological activities.
Quinazolinones: Compounds with a quinazoline core structure that have been widely studied for their medicinal properties.
Uniqueness
2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione is unique due to its specific ring fusion and the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
3310-52-9 |
---|---|
Molecular Formula |
C10H8N2S2 |
Molecular Weight |
220.3 g/mol |
IUPAC Name |
2,3-dihydro-[1,3]thiazolo[2,3-b]quinazoline-5-thione |
InChI |
InChI=1S/C10H8N2S2/c13-9-7-3-1-2-4-8(7)11-10-12(9)5-6-14-10/h1-4H,5-6H2 |
InChI Key |
QUBWSQWOJBCPAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC3=CC=CC=C3C(=S)N21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.